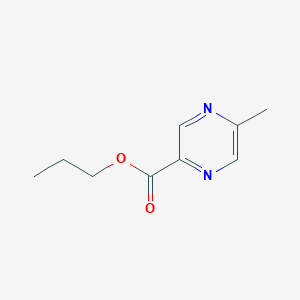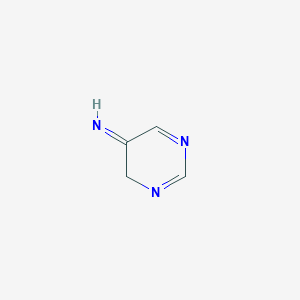
5(4H)-Pyrimidinimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(4H)-Pyrimidinimine is a heterocyclic compound that features a pyrimidine ring with an imine group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Pyrimidinimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of amidines with β-dicarbonyl compounds, followed by cyclization to form the pyrimidine ring. This reaction often requires the presence of a catalyst and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc oxide nanoparticles have been employed to facilitate the reaction, making the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 5(4H)-Pyrimidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
5(4H)-Pyrimidinimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: this compound is utilized in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism by which 5(4H)-Pyrimidinimine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The compound’s imine group can form covalent bonds with target molecules, leading to the inhibition of biological pathways .
Vergleich Mit ähnlichen Verbindungen
5(4H)-Oxazolones: These compounds share a similar heterocyclic structure but with an oxygen atom in place of nitrogen.
Pyrazoles: Another class of nitrogen-containing heterocycles with diverse biological activities.
Triazoles: Known for their applications in medicinal chemistry and materials science
Uniqueness: 5(4H)-Pyrimidinimine is unique due to its specific imine functionality, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the design of enzyme inhibitors and other bioactive molecules .
Eigenschaften
CAS-Nummer |
220560-92-9 |
|---|---|
Molekularformel |
C4H5N3 |
Molekulargewicht |
95.10 g/mol |
IUPAC-Name |
4H-pyrimidin-5-imine |
InChI |
InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1,3,5H,2H2 |
InChI-Schlüssel |
RLJNQMCHACILDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N)C=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



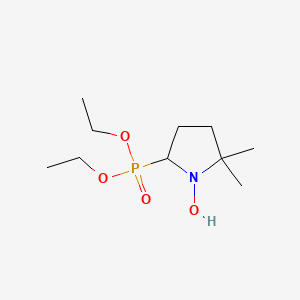

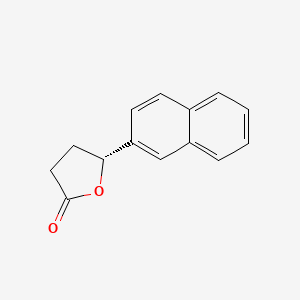


![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
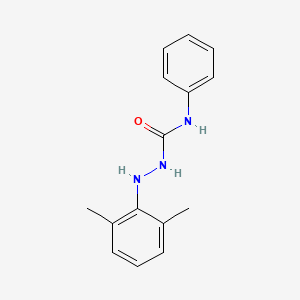
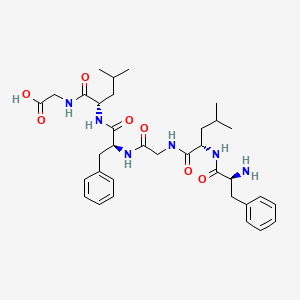

![1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-](/img/structure/B12566068.png)

![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
